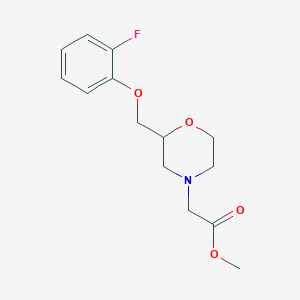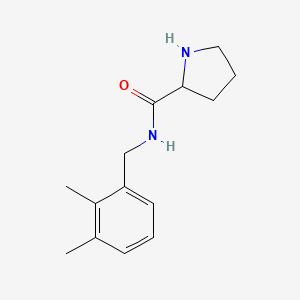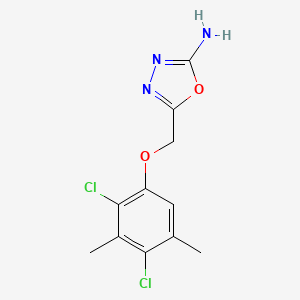![molecular formula C12H11N3O4 B11784578 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11784578.png)
2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group and a dioxo-dihydropyrido-pyrimidine core
Méthodes De Préparation
The synthesis of 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, as it uses water as the reaction medium and allows for the recycling of the DBU-H2O system without loss of activity .
Analyse Des Réactions Chimiques
2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers of the molecule, leading to the formation of new products .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway . This makes it a promising candidate for cancer immunotherapy. Additionally, it has been studied for its potential use in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid involves its interaction with molecular targets such as ENPP1. By inhibiting ENPP1, the compound can enhance the activity of the STING pathway, leading to increased production of interferons and other immune-stimulating molecules . This mechanism is particularly relevant in the context of cancer immunotherapy, where the activation of the immune system can help to target and destroy cancer cells .
Comparaison Avec Des Composés Similaires
2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid can be compared to other similar compounds, such as 7-cyclopropyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid . While both compounds share a similar core structure, the presence of different substituents (e.g., cyclopropyl and propyl groups) can lead to variations in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C12H11N3O4 |
|---|---|
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
2-(3-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C12H11N3O4/c16-9(17)6-14-10-8(2-1-5-13-10)11(18)15(12(14)19)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,16,17) |
Clé InChI |
DKCBDKIMOXFNEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)

![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11784541.png)




![3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11784559.png)


![(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine](/img/structure/B11784569.png)
